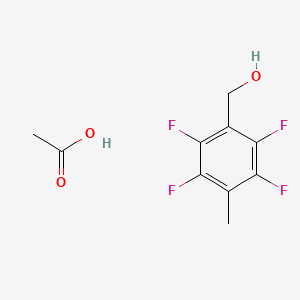
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol is a chemical compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. This compound is characterized by the presence of a tetrafluoromethylphenyl group attached to a methanol moiety. It is a fluorinated organic compound, which makes it of interest in various fields of research and industry due to its unique chemical properties.
準備方法
The synthesis of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reduction is complete. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding benzaldehyde derivative under high pressure and temperature conditions. This method allows for the efficient production of large quantities of the compound.
化学反応の分析
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its aldehyde precursor using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted phenylmethanol derivatives and their corresponding acids or aldehydes.
科学的研究の応用
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Research into the compound’s potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal and chemical stability.
作用機序
The mechanism of action of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with amino acid residues in proteins, affecting their activity and function. This makes the compound a valuable tool in the study of enzyme mechanisms and drug-receptor interactions.
類似化合物との比較
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: The aldehyde precursor to the compound, which shares the same aromatic ring structure but lacks the methanol moiety.
2,3,5,6-Tetrafluoro-4-methylbenzoic acid: The carboxylic acid derivative, which is formed through the oxidation of the methanol group.
2,3,5,6-Tetrafluoro-4-methylphenol: A phenol derivative where the methanol group is replaced by a hydroxyl group.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring with a methanol group, which imparts distinct chemical and physical properties that are valuable in various applications.
特性
CAS番号 |
91162-07-1 |
|---|---|
分子式 |
C10H10F4O3 |
分子量 |
254.18 g/mol |
IUPAC名 |
acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H6F4O.C2H4O2/c1-3-5(9)7(11)4(2-13)8(12)6(3)10;1-2(3)4/h13H,2H2,1H3;1H3,(H,3,4) |
InChIキー |
DUYMVLAVXVSLBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1F)F)CO)F)F.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
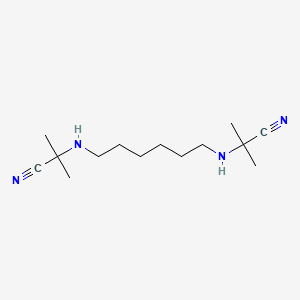
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
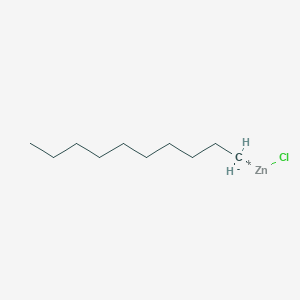
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)

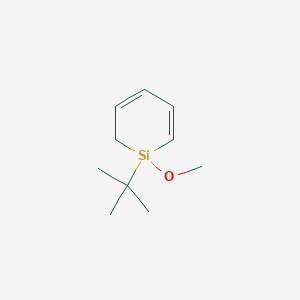
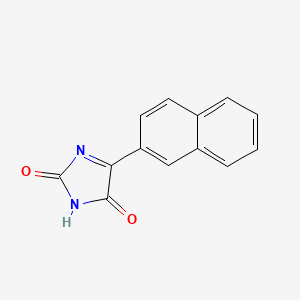
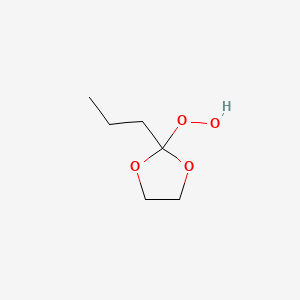
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
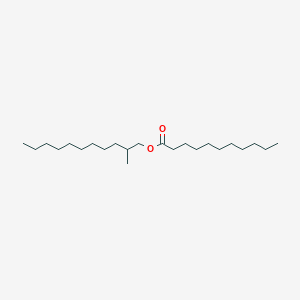
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
